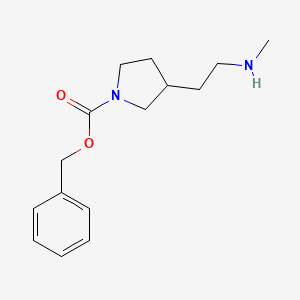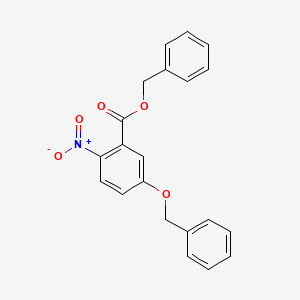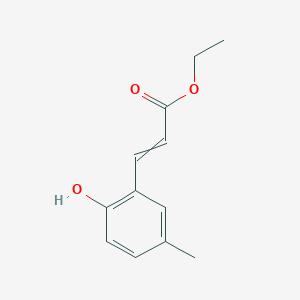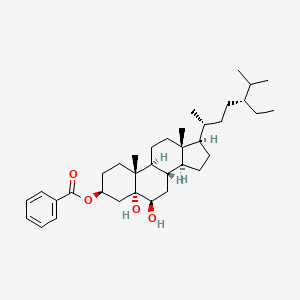
5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is a derivative of stigmastane, a type of steroid. This compound is characterized by the presence of hydroxy groups at positions 3, 5, and 6, and a benzoate group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate typically involves the hydroxylation of stigmastane at positions 3, 5, and 6, followed by the esterification of the hydroxyl group at position 3 with benzoic acid. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The esterification reaction is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the extraction of stigmastane from natural sources, such as the roots of Breynia fruticosa, followed by chemical modification to introduce the desired functional groups. The process typically includes multiple purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of stigmastane-3,5,6-trione.
Reduction: Formation of stigmastane.
Substitution: Formation of various stigmastane derivatives depending on the nucleophile used.
Scientific Research Applications
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role as a plant metabolite and its potential effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 3, 5, and 6 allow the compound to form hydrogen bonds with various biological molecules, influencing their activity. The benzoate group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Stigmastane-3beta,5alpha,6beta-triol: Lacks the benzoate group, making it less lipophilic.
5alpha,6beta-Dihydroxysitosterol: Similar structure but different functional groups.
Sitostanetriol: Another derivative of stigmastane with different hydroxylation patterns
Uniqueness
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is unique due to the presence of the benzoate group, which enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for various scientific and industrial applications .
Properties
CAS No. |
59297-18-6 |
|---|---|
Molecular Formula |
C36H56O4 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H56O4/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-28-21-32(37)36(39)22-27(40-33(38)26-11-9-8-10-12-26)17-20-35(36,6)31(28)18-19-34(29,30)5/h8-12,23-25,27-32,37,39H,7,13-22H2,1-6H3/t24-,25-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1 |
InChI Key |
ICXVTVDXKXOCCK-VMTMXRMOSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
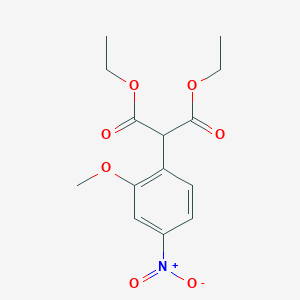
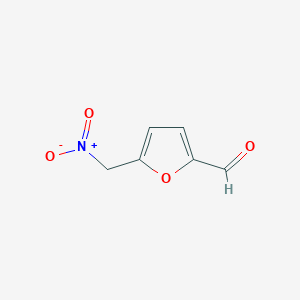
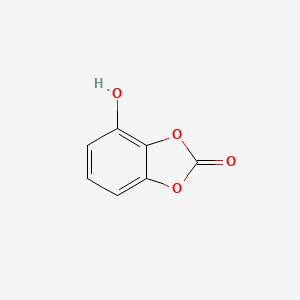
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
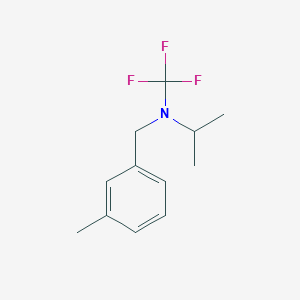
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)

![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

